molecular formula C17H18N6O2S B12245748 N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine

Cat. No.: B12245748
M. Wt: 370.4 g/mol
InChI Key: FBYDIAXLLZOUIZ-UHFFFAOYSA-N
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Description

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine is a complex organic compound that features a benzothiadiazole moiety, a piperidine ring, and a methoxypyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine typically involves multiple steps. One common approach starts with the preparation of 2,1,3-benzothiadiazole-5-carbonyl chloride, which is then reacted with piperidine to form the intermediate compound. This intermediate is further reacted with 6-methoxypyrimidin-4-amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity. The piperidine and pyrimidine groups may interact with biological receptors or enzymes, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H18N6O2S

Molecular Weight

370.4 g/mol

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C17H18N6O2S/c1-25-16-9-15(18-10-19-16)20-12-4-6-23(7-5-12)17(24)11-2-3-13-14(8-11)22-26-21-13/h2-3,8-10,12H,4-7H2,1H3,(H,18,19,20)

InChI Key

FBYDIAXLLZOUIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)NC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3

Origin of Product

United States

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